molecular formula C19H23BO2 B15297991 4,4,5,5-Tetramethyl-2-(4-methyl-2-phenylphenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(4-methyl-2-phenylphenyl)-1,3,2-dioxaborolane

Cat. No.: B15297991
M. Wt: 294.2 g/mol
InChI Key: DTMVGUOPFGNBCO-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-methyl-2-phenylphenyl)-1,3,2-dioxaborolane is an organoboron compound that features a dioxaborolane ring. Compounds of this type are often used in organic synthesis, particularly in the formation of carbon-carbon bonds through processes such as Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-methyl-2-phenylphenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a suitable aryl halide under palladium-catalyzed conditions. The reaction conditions often include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions to form boronic acids or boronate esters.

    Reduction: Reduction reactions may convert the boron center to a borohydride.

    Substitution: The aryl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents

Major Products

    Oxidation: Boronic acids or boronate esters

    Reduction: Borohydrides

    Substitution: Halogenated or nitrated aryl derivatives

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal-catalyzed reactions.

    Synthesis: Key intermediate in the synthesis of complex organic molecules.

Biology

    Drug Development: Potential use in the synthesis of pharmaceutical compounds.

Medicine

    Diagnostic Agents: Possible applications in the development of diagnostic agents for imaging.

Industry

    Materials Science: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action for 4,4,5,5-Tetramethyl-2-(4-methyl-2-phenylphenyl)-1,3,2-dioxaborolane in catalytic processes involves the coordination of the boron center to transition metals, facilitating the formation of carbon-carbon bonds. The molecular targets include palladium complexes, and the pathways involve oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A related compound with a simpler aryl group.

Uniqueness

4,4,5,5-Tetramethyl-2-(4-methyl-2-phenylphenyl)-1,3,2-dioxaborolane is unique due to its specific aryl substitution pattern, which can influence its reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C19H23BO2

Molecular Weight

294.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(4-methyl-2-phenylphenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C19H23BO2/c1-14-11-12-17(16(13-14)15-9-7-6-8-10-15)20-21-18(2,3)19(4,5)22-20/h6-13H,1-5H3

InChI Key

DTMVGUOPFGNBCO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)C3=CC=CC=C3

Origin of Product

United States

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